Sodium 5-O-phosphonato-D-ribofuranose hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribose 5-phosphate disodium salt dihydrate: is a chemical compound with the molecular formula C5H9Na2O8P · 2H2O. It is a salt form of D-Ribose 5-phosphate, which is an intermediate in the oxidative branch of the Pentose Phosphate Pathway and an end product of the nonoxidative branch of the same pathway . This compound is used in various biochemical and industrial applications, particularly in the synthesis of nucleotides and nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Ribose 5-phosphate disodium salt dihydrate can be synthesized through the phosphorylation of D-ribose. The reaction typically involves the use of phosphoric acid and sodium hydroxide under controlled conditions to yield the disodium salt form. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of D-Ribose 5-phosphate disodium salt dihydrate involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce D-ribose, which is then phosphorylated and converted to the disodium salt form through chemical processes similar to the laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: D-Ribose 5-phosphate disodium salt dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribonic acid derivatives.
Reduction: It can be reduced to form ribitol derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Ribonic acid derivatives.
Reduction: Ribitol derivatives.
Substitution: Various substituted ribose derivatives.
Scientific Research Applications
Chemistry: D-Ribose 5-phosphate disodium salt dihydrate is used as a substrate to identify, differentiate, and characterize ribose-5-phosphate isomerase and phosphopentomutase enzymes .
Biology: In biological research, it is used to study the processes and effects of glycation in vivo and in vitro. It is also involved in the synthesis of nucleotides and nucleic acids .
Medicine: The compound is used in medical research to understand metabolic pathways and their implications in various diseases. It is also studied for its potential therapeutic applications in metabolic disorders .
Industry: In the industrial sector, D-Ribose 5-phosphate disodium salt dihydrate is used in the production of various biochemical products, including nucleotides and nucleic acids .
Mechanism of Action
D-Ribose 5-phosphate disodium salt dihydrate exerts its effects by participating in the Pentose Phosphate Pathway. It serves as an intermediate in the oxidative branch and an end product in the nonoxidative branch of the pathway. The compound forms DNA adducts, thereby activating poly (ADP-ribose) polymerases to initiate DNA repair . It also provides a molecular framework for connecting peptidoglycan to the outer mycolic acid layer in certain bacteria .
Comparison with Similar Compounds
- D-Ribulose 5-phosphate disodium salt
- 2-Deoxyribose 5-phosphate sodium salt
- D-Ribose 5-phosphate barium salt hexahydrate
- 5-Phospho-D-ribose 1-diphosphate pentasodium salt
- D-Xylulose 5-phosphate lithium salt
- D-Sedoheptulose 7-phosphate lithium salt
- D-Erythrose 4-phosphate sodium salt
Uniqueness: D-Ribose 5-phosphate disodium salt dihydrate is unique due to its specific role in the Pentose Phosphate Pathway and its ability to form DNA adducts, which are crucial for DNA repair mechanisms . Its disodium salt form also enhances its solubility and stability, making it suitable for various biochemical applications .
Properties
Molecular Formula |
C5H13Na2O10P |
---|---|
Molecular Weight |
310.10 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;dihydrate |
InChI |
InChI=1S/C5H11O8P.2Na.2H2O/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;;;;/h2-8H,1H2,(H2,9,10,11);;;2*1H2/q;2*+1;;/p-2/t2-,3-,4-,5?;;;;/m1..../s1 |
InChI Key |
URDSGNUYGLVTPO-CKJQBBATSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.